Sodium 20-oxopregn-5-en-3-yl sulfate
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Overview
Description
Pregnenolone sulfate sodium salt is a neurosteroid and a metabolite of pregnenolone. It is known for its role in modulating various ion channels, transporters, and enzymes. As a sulfated steroid, it is not merely a waste product but serves as a precursor for subsequent steroid synthesis pathways . Pregnenolone sulfate sodium salt has been found to have cognitive and memory-enhancing, antidepressant, anxiogenic, and proconvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnenolone sulfate sodium salt can be synthesized through the sulfation of pregnenolone. The process involves the reaction of pregnenolone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of pregnenolone sulfate sodium salt typically involves large-scale sulfation processes using sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then neutralized with sodium hydroxide and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Pregnenolone sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pregnenolone sulfate derivatives.
Reduction: Reduction reactions can convert it back to pregnenolone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various pregnenolone derivatives and sulfated steroids .
Scientific Research Applications
Pregnenolone sulfate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroids and sulfated compounds.
Biology: It serves as a modulator of ion channels and receptors, influencing cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating cognitive disorders, depression, and schizophrenia by modulating neurotransmitter systems
Mechanism of Action
Pregnenolone sulfate sodium salt exerts its effects by modulating various ion channels and receptors. It enhances intracellular calcium levels upon NMDA receptor-mediated synaptic activity and potentiates NMDA responses. It also acts as an inhibitor at GABA A receptors and activates transient receptor potential melastatin-3 (TRPM3) channels. These actions contribute to its cognitive and memory-enhancing, antidepressant, and anxiogenic effects .
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone sulfate (DHEA-S): Another sulfated steroid with similar neurosteroid properties.
Cholesterol sulfate: A sulfated derivative of cholesterol with distinct biological functions.
Estrone sulfate: A sulfated estrogen involved in various physiological processes
Uniqueness
Pregnenolone sulfate sodium salt is unique due to its dual role as a neurosteroid and a precursor for further steroid synthesis. Its ability to modulate multiple ion channels and receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJEIZJHDPTSH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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